(Z)-3-(tert-butyl)-N'-(3,4-dimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide
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Overview
Description
(Z)-3-(tert-butyl)-N’-(3,4-dimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(tert-butyl)-N’-(3,4-dimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3,4-dimethoxybenzaldehyde with 3-(tert-butyl)-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:
3,4-dimethoxybenzaldehyde+3-(tert-butyl)-1H-pyrazole-5-carbohydrazide→(Z)-3-(tert-butyl)-N’-(3,4-dimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification, crystallization, and drying to obtain the compound in its pure form. The use of automated reactors and advanced purification techniques can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-(tert-butyl)-N’-(3,4-dimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-(tert-butyl)-N’-(3,4-dimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Studies have shown that pyrazole derivatives can interact with various biological targets, making them promising candidates for drug development.
Medicine
In medicine, (Z)-3-(tert-butyl)-N’-(3,4-dimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide is explored for its therapeutic potential. Its ability to modulate specific biological pathways makes it a candidate for the treatment of various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its chemical stability and reactivity make it suitable for applications in materials science and engineering.
Mechanism of Action
The mechanism of action of (Z)-3-(tert-butyl)-N’-(3,4-dimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (Z)-3-(tert-butyl)-N’-(3,4-dimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide
- (Z)-3-(tert-butyl)-N’-(3,4-dimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide analogs
Uniqueness
The uniqueness of (Z)-3-(tert-butyl)-N’-(3,4-dimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide lies in its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-tert-butyl-N-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-17(2,3)15-9-12(19-20-15)16(22)21-18-10-11-6-7-13(23-4)14(8-11)24-5/h6-10H,1-5H3,(H,19,20)(H,21,22)/b18-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYOLRSSBQOGLLW-ZDLGFXPLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NN1)C(=O)NN=CC2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=NN1)C(=O)N/N=C\C2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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